molecular formula C25H34O3 B1597276 4-(Benzyloxy)phenyl dodecanoate CAS No. 6638-98-8

4-(Benzyloxy)phenyl dodecanoate

Cat. No. B1597276
CAS RN: 6638-98-8
M. Wt: 382.5 g/mol
InChI Key: REQBVNBXTOTEPU-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)phenyl dodecanoate” is a chemical compound with the CAS Number: 6638-98-8 . It has a molecular weight of 382.54 and a linear formula of C25H34O3 .


Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)phenyl dodecanoate” is represented by the linear formula C25H34O3 . The empirical formula is also represented as C25H34O3 .


Physical And Chemical Properties Analysis

“4-(Benzyloxy)phenyl dodecanoate” is a solid at room temperature . It has a molecular weight of 382.54 . The storage temperature is recommended to be at room temperature in a dry, sealed environment .

Scientific Research Applications

Detection and Recovery of Metal Ions

Research into the development of adsorbents with specific organic ligands demonstrates the potential for efficient detection and recovery of metal ions, such as cerium(III), from aqueous solutions. These materials rely on stable complex formation between the ligand and metal ions, offering a sensitive, selective, and cost-effective method for metal ion capture in various practical operations (M. R. Awual et al., 2015).

Liquid Crystalline Materials

The synthesis and characterization of liquid crystalline polymers containing mesogenic units, which include various alkyl chain lengths and terminal groups, highlight their unique thermotropic behaviors. These materials demonstrate potential for applications in advanced materials science, including the development of novel liquid crystal displays and sensors (V. Percec, J. Heck, 1990).

Luminescent Materials

New cyanopyridone-based materials have been synthesized and found to exhibit luminescent properties with potential applications in lighting and display technologies. These compounds display strong absorption and emission bands, with their molecular organization contributing to the ambient temperature hexagonal columnar phase, indicating their suitability for optoelectronic devices (A. N., A. V. Adhikari, 2014).

Catalysis and Chemical Synthesis

Research on solid acid catalysts, such as acidic zeolite mordenite, for the alkylation of benzene with alkenes demonstrates the potential for efficient synthesis of industrially relevant chemicals. This catalytic process emphasizes the importance of selectivity towards specific products and highlights the potential for more sustainable chemical manufacturing processes (R. Ghosh et al., 2004).

Safety And Hazards

The safety information available indicates that “4-(Benzyloxy)phenyl dodecanoate” has hazard statements H315-H319 . This suggests that it may cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-phenylmethoxyphenyl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-13-16-25(26)28-24-19-17-23(18-20-24)27-21-22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQBVNBXTOTEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286985
Record name 4-(benzyloxy)phenyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)phenyl dodecanoate

CAS RN

6638-98-8
Record name NSC48485
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(benzyloxy)phenyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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